Comparative Molecular Weight and Physical Property Profiling of 5-Thiazolepropanoic Acid vs. 4-Methyl-5-thiazolepropanoic Acid
5-Thiazolepropanoic acid (MW 157.19 g/mol) presents a 14 g/mol lower molecular weight and a predicted pKa of 4.40 ± 0.10 compared to its 4-methyl-substituted analog, 4-Methyl-5-thiazolepropanoic acid (MW 171.22 g/mol, predicted pKa not available) . The absence of the methyl group at the 4-position of the thiazole ring eliminates a potential site for steric hindrance and electronic modulation, making the parent compound a more compact, less lipophilic scaffold for fragment-based drug design . This difference in molecular weight and substituent count directly influences the compound's predicted boiling point (318.2 ± 17.0 °C for 5-Thiazolepropanoic acid vs. 323.5 °C for the 4-methyl analog) .
| Evidence Dimension | Molecular Weight and Predicted Boiling Point |
|---|---|
| Target Compound Data | MW = 157.19 g/mol; BP (predicted) = 318.2 ± 17.0 °C |
| Comparator Or Baseline | 4-Methyl-5-thiazolepropanoic acid (CAS 6469-32-5): MW = 171.22 g/mol; BP (predicted) = 323.5 °C |
| Quantified Difference | MW difference = -14.03 g/mol (-8.2%); BP difference = -5.3 °C (-1.6%) |
| Conditions | Predicted values derived from Advanced Chemistry Development (ACD/Labs) Software V11.02; experimental values not available |
Why This Matters
Lower molecular weight and absence of a methyl substituent translate to higher ligand efficiency (LE) and greater synthetic tractability in early-stage drug discovery programs.
